1-(2-Fluoro-4-nitrophenyl)ethan-1-amine
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Overview
Description
1-(2-Fluoro-4-nitrophenyl)ethan-1-amine is an organic compound characterized by the presence of a fluoro and nitro group attached to a phenyl ring, with an ethanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-nitrophenyl)ethan-1-amine typically involves the nitration of 2-fluoroacetophenone followed by a reduction process. The nitration step introduces the nitro group to the aromatic ring, while the reduction step converts the nitro group to an amine. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a suitable catalyst for reduction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)ethan-1-amine involves its interaction with various molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The amine group can undergo protonation, affecting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
- 1-(4-Fluoro-2-nitrophenyl)ethan-1-amine
- 2-(4-Fluorophenyl)ethan-1-amine
- 1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride
Uniqueness: 1-(2-Fluoro-4-nitrophenyl)ethan-1-amine is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-5(10)7-3-2-6(11(12)13)4-8(7)9/h2-5H,10H2,1H3 |
InChI Key |
VKAYVJQAVUVAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)N |
Origin of Product |
United States |
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